(S)-1,3-Dimethyl-1,4-diazepane is a bicyclic compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The compound's molecular formula is and it exists primarily as a dihydrochloride salt. This compound is classified as a nitrogen-containing heterocycle and is notable for its potential applications in medicinal chemistry and organic synthesis.
(S)-1,3-Dimethyl-1,4-diazepane can be synthesized from various starting materials, including 1,3-diaminopropane and formaldehyde, under acidic conditions. The compound is available through chemical suppliers and is often used in research settings for its unique structural properties.
The synthesis of (S)-1,3-dimethyl-1,4-diazepane typically involves cyclization reactions. One common method includes:
(S)-1,3-Dimethyl-1,4-diazepane features a unique bicyclic structure that includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | (S)-1,3-dimethyl-1,4-diazepane dihydrochloride |
| InChI | InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H |
| InChI Key | PJISCTBDKOFWAN-KLXURFKVSA-N |
| Isomeric SMILES | C[C@H]1CN(CCCN1)C.Cl.Cl |
(S)-1,3-Dimethyl-1,4-diazepane can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for (S)-1,3-dimethyl-1,4-diazepane involves its interaction with biological targets:
(S)-1,3-Dimethyl-1,4-diazepane dihydrochloride is a crystalline solid at room temperature with hygroscopic properties.
Key chemical properties include:
(S)-1,3-Dimethyl-1,4-diazepane has diverse applications in scientific research:
This compound's unique structural characteristics make it valuable in various fields of chemical research and development.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7